Technical Whitepaper: Physicochemical Characterization & Process Engineering of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid
Technical Whitepaper: Physicochemical Characterization & Process Engineering of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid
This technical guide provides an in-depth characterization of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid (CAS 106613-26-3), a critical intermediate in the synthesis of second-generation histamine H1 antagonists, most notably Alcaftadine .
Executive Summary & Molecular Identity
2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a disubstituted benzoic acid derivative featuring a carbamate moiety. It serves as the "A-Ring" scaffold in the synthesis of the fused tetracyclic antihistamine Alcaftadine. Its handling requires specific attention to the stability of the carbamate linkage and the solubility profile governed by the free carboxylic acid.
| Attribute | Detail |
| Chemical Name | 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid |
| CAS Registry Number | 106613-26-3 |
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol |
| IUPAC Name | 2-chloro-4-(methoxycarbonylamino)benzoic acid |
| Key Functional Groups | Carboxylic Acid (C-1), Chlorine (C-2), Methyl Carbamate (N-4) |
| Physical Form | White to off-white crystalline powder |
Physicochemical Profiling
Understanding the physicochemical landscape is vital for optimizing reaction yields and purification protocols.
Solubility & Ionization (pKa)
The molecule is amphiphilic but predominantly acidic. The solubility is highly pH-dependent due to the carboxylic acid and the weakly acidic carbamate proton.
-
pKa values (Calculated):
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(Carboxylic acid): Ionizes to carboxylate (
) in neutral/basic media. - (Carbamate N-H): Deprotonates only under strongly basic conditions.
-
(Carboxylic acid): Ionizes to carboxylate (
-
LogP (Octanol/Water):
. This indicates moderate lipophilicity in its unionized form, suggesting it will partition into organic layers (EtOAc, DCM) from acidic aqueous phases.
Solubility Profile Table
| Solvent System | Solubility Behavior | Process Implication |
| Water (pH < 2) | Insoluble | Ideal for precipitation/isolation. |
| Water (pH > 8) | Soluble (as salt) | Used for extraction/impurity removal. |
| Methanol/Ethanol | Moderate to High | Good for recrystallization. |
| DMSO/DMF | High | Suitable for NMR analysis or coupling reactions. |
| Dichloromethane | Low to Moderate | Poor solvent for the free acid; requires cosolvents. |
Synthetic Pathway & Reaction Engineering
The synthesis typically involves the protection of the aniline nitrogen of 2-chloro-4-aminobenzoic acid using methyl chloroformate . This reaction is sensitive to pH control to prevent hydrolysis of the reagent.
Reaction Mechanism (Schotten-Baumann Conditions)
The nucleophilic amine attacks the carbonyl of the chloroformate. A base (NaOH or Pyridine) is required to scavenge the HCl byproduct and drive the equilibrium.
Figure 1: Synthetic pathway converting the amino-precursor to the carbamate intermediate.
Process Optimization Protocol
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Dissolution: Dissolve 2-chloro-4-aminobenzoic acid in aqueous NaOH (pH > 10).
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Acylation: Cool to 0–5°C. Add Methyl Chloroformate dropwise.
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Critical Control Point: The reaction is exothermic. Temperature must be kept <10°C to prevent hydrolysis of methyl chloroformate to methanol and CO₂.
-
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pH Maintenance: Simultaneously add dilute NaOH to maintain pH 8–9. If pH drops < 7, the amine protonates and reaction stalls. If pH > 11, the reagent hydrolyzes rapidly.
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Isolation: Acidify the mixture to pH 2.0 with HCl. The product precipitates.
Analytical Characterization
Confirming identity requires distinguishing the product from the starting amine (which lacks the carbamate carbonyl signal) and the potential bis-acylated impurity.
HPLC Method Parameters
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5µm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization, sharpening the peak).
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 80% B over 20 minutes.
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Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbamate/Amide).
Spectroscopic Identification (NMR)
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¹H NMR (DMSO-d₆):
- 13.0 ppm (Broad s, 1H): -COOH
- 10.1 ppm (s, 1H): -NH -CO-
- 7.8 - 7.4 ppm (m, 3H): Aromatic protons (C-3, C-5, C-6).
- 3.7 ppm (s, 3H): -O-CH ₃ (Methoxy group). Diagnostic peak absent in starting material.
Stability & Handling Workflow
The carbamate group confers specific stability risks.
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Hydrolysis Risk: Stable in weak acid/base at room temperature. In strong alkali (>1N NaOH) with heat, the carbamate hydrolyzes back to the aniline.
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Decarboxylation: Prolonged heating >150°C may lead to decarboxylation of the benzoic acid moiety.
Isolation Workflow
The following diagram illustrates the self-validating isolation logic designed to ensure high purity.
Figure 2: Downstream processing workflow for the isolation of the free acid form.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12648026 (Related Analog: 2-Chloro-4-methoxybenzoic acid). Retrieved from [Link]
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Janssen Pharmaceutica. (1995). United States Patent 5,468,743: Antiallergic Imidazo[2,1-b][3]benzazepines. (Primary source for Alcaftadine synthesis pathways).[1] Retrieved from
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World Intellectual Property Organization. (2014).[1] WO2014083571: A Process for the Preparation of Alcaftadine.[1][2] Retrieved from [Link]
